An In-depth Technical Guide to 4-Chloro-2-cyclopropyl-6-methylpyrimidine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Chloro-2-cyclopropyl-6-methylpyrimidine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-cyclopropyl-6-methylpyrimidine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical properties, including its molecular weight, and provide a detailed exploration of its synthesis, purification, and analytical characterization. Furthermore, this guide will illuminate the pivotal role of this compound as a versatile intermediate in the development of novel therapeutic agents, with a particular focus on its application in the synthesis of kinase inhibitors.
Introduction: The Significance of Substituted Pyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in the design and discovery of new drugs, owing to its presence in a vast array of biologically active molecules. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. 4-Chloro-2-cyclopropyl-6-methylpyrimidine has emerged as a particularly valuable intermediate. The chloro-substituent at the 4-position serves as a reactive handle for nucleophilic substitution, enabling the introduction of diverse functionalities. Concurrently, the cyclopropyl group at the 2-position often enhances metabolic stability and binding affinity, making it a desirable feature in drug candidates.[1] This guide aims to be an essential resource for researchers leveraging this potent chemical entity in their drug discovery endeavors.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use and handling.
| Property | Value | Source |
| Molecular Weight | 168.62 g/mol | [2] |
| Molecular Formula | C₈H₉ClN₂ | [2] |
| IUPAC Name | 4-chloro-2-cyclopropyl-6-methylpyrimidine | [2] |
| CAS Number | 7043-11-0 | [2] |
| Appearance | White to off-white solid (typical) | General knowledge |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General knowledge |
Safety Profile: 4-Chloro-2-cyclopropyl-6-methylpyrimidine is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
GHS Hazard Statements:
-
Harmful if swallowed.
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Causes skin irritation.
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May cause an allergic skin reaction.
-
Causes serious eye irritation.
-
Harmful if inhaled.
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May cause respiratory irritation.
For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.
Synthesis of 4-Chloro-2-cyclopropyl-6-methylpyrimidine: A Two-Step Approach
The synthesis of 4-Chloro-2-cyclopropyl-6-methylpyrimidine is typically achieved through a two-step process, which involves the initial construction of the pyrimidin-4-ol ring followed by a chlorination reaction.
Step 1: Synthesis of the Precursor, 2-Cyclopropyl-6-methylpyrimidin-4-ol
The pyrimidine ring is constructed via a condensation reaction between a β-dicarbonyl compound and a source of the amidine functionality. In this case, 1-cyclopropylbutane-1,3-dione is reacted with guanidine carbonate.
Reaction Scheme:
Caption: Synthesis of the pyrimidin-4-ol precursor.
Experimental Protocol:
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To a stirred mixture of 1-cyclopropyl-butane-1,3-dione (1.0 eq) in water, add guanidine carbonate (1.5 eq).[3]
-
Heat the reaction mixture to 95 °C and maintain stirring for 5 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture by evaporation.
-
Cool the aqueous concentrate and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).[3]
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-4-cyclopropyl-6-methylpyrimidine.[3]
-
The crude amino-pyrimidine can then be hydrolyzed under acidic conditions to afford 2-cyclopropyl-6-methylpyrimidin-4-ol. While a direct synthesis of the hydroxypyrimidine is plausible, the amino-pyrimidine route is well-documented for similar structures.
Step 2: Chlorination of 2-Cyclopropyl-6-methylpyrimidin-4-ol
The hydroxyl group of the pyrimidin-4-ol is converted to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Reaction Scheme:
Caption: Chlorination of the pyrimidin-4-ol precursor.
Experimental Protocol:
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In a fume hood, carefully add 2-cyclopropyl-6-methylpyrimidin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 eq). The reaction can also be performed in the presence of a high-boiling point solvent and a base like N,N-diethylaniline.[4]
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully evaporate the excess POCl₃ under reduced pressure.[4]
-
Slowly and cautiously quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme care.
-
Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or sodium hydroxide, until a basic pH is achieved.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.
Purification and Analytical Characterization
Purification of the crude 4-Chloro-2-cyclopropyl-6-methylpyrimidine is typically achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system can also be employed for further purification.
Analytical Characterization:
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the methyl protons, the pyrimidine ring proton, and the cyclopropyl protons.
-
¹³C NMR: The spectrum will display distinct resonances for each carbon atom in the molecule.[5]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Applications in Drug Discovery: A Versatile Intermediate
4-Chloro-2-cyclopropyl-6-methylpyrimidine is a valuable building block for the synthesis of a variety of biologically active compounds, particularly in the realm of kinase inhibitors.
Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[6] Consequently, CDK inhibitors are a major focus of cancer drug discovery. The 4-chloro position of the pyrimidine is readily displaced by amines, allowing for the introduction of various side chains to explore the structure-activity relationship (SAR) and optimize potency and selectivity. For instance, this intermediate is used in the synthesis of novel 2,4-diaminopyrimidine derivatives that have shown potent inhibitory activity against CDK7.[7]
Illustrative Synthetic Pathway:
Caption: General scheme for the synthesis of CDK inhibitors.
Potential in the Synthesis of Antiplatelet Agents
While not a direct precursor in the most common synthetic routes, the structural motifs present in 4-Chloro-2-cyclopropyl-6-methylpyrimidine are found in important antiplatelet drugs like Ticagrelor.[1][8] This highlights the potential for this intermediate to be used in the synthesis of analogues and novel derivatives in the field of cardiovascular medicine. The pyrimidine core is a key pharmacophore, and the cyclopropyl group contributes to the desired biological activity.
Conclusion
4-Chloro-2-cyclopropyl-6-methylpyrimidine is a high-value intermediate for researchers in drug discovery and development. Its straightforward synthesis, coupled with the reactive nature of the chloro substituent, provides a versatile platform for the creation of diverse chemical libraries. As demonstrated by its application in the synthesis of potent CDK inhibitors, this compound will likely continue to play a significant role in the quest for new and effective therapeutics. This guide provides the foundational knowledge for the synthesis, handling, and strategic application of this important chemical building block.
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